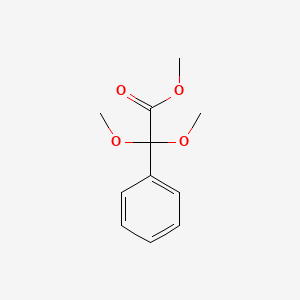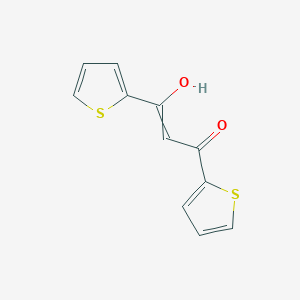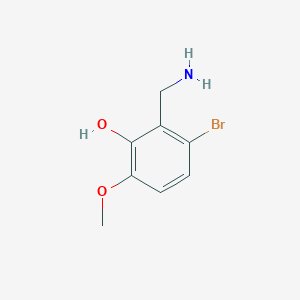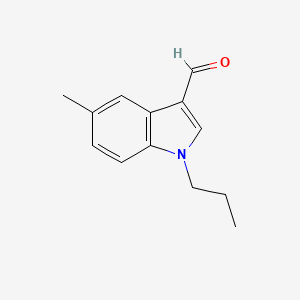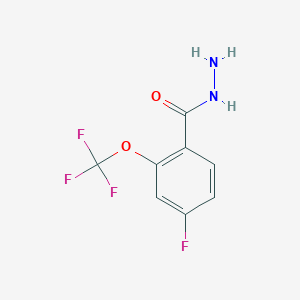
(R)-1-Benzyl-4,4-difluoropyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-Benzyl-4,4-difluoropyrrolidin-3-ol is a chiral compound that features a pyrrolidine ring substituted with a benzyl group and two fluorine atoms at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Benzyl-4,4-difluoropyrrolidin-3-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Fluorination: Introduction of fluorine atoms at the 4-position can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides under basic conditions.
Industrial Production Methods
Industrial production of ®-1-Benzyl-4,4-difluoropyrrolidin-3-ol may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of chiral catalysts to ensure the desired enantiomer is produced.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: ®-1-Benzyl-4,4-difluoropyrrolidin-3-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrrolidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Benzyl halides and strong bases like sodium hydride (NaH) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-Benzyl-4,4-difluoropyrrolidin-3-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. Fluorine atoms can influence the metabolic stability and bioavailability of compounds, making ®-1-Benzyl-4,4-difluoropyrrolidin-3-ol a valuable tool in drug discovery.
Medicine
In medicinal chemistry, ®-1-Benzyl-4,4-difluoropyrrolidin-3-ol is investigated for its potential therapeutic applications. Its structure may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mecanismo De Acción
The mechanism of action of ®-1-Benzyl-4,4-difluoropyrrolidin-3-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
®-1-Benzyl-4-fluoropyrrolidin-3-ol: Similar structure but with only one fluorine atom.
®-1-Benzyl-4,4-dichloropyrrolidin-3-ol: Similar structure with chlorine atoms instead of fluorine.
®-1-Benzyl-4,4-difluoropiperidin-3-ol: Similar structure but with a piperidine ring.
Uniqueness
®-1-Benzyl-4,4-difluoropyrrolidin-3-ol is unique due to the presence of two fluorine atoms at the 4-position of the pyrrolidine ring. This substitution can significantly alter the compound’s chemical and biological properties, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C11H13F2NO |
|---|---|
Peso molecular |
213.22 g/mol |
Nombre IUPAC |
(3R)-1-benzyl-4,4-difluoropyrrolidin-3-ol |
InChI |
InChI=1S/C11H13F2NO/c12-11(13)8-14(7-10(11)15)6-9-4-2-1-3-5-9/h1-5,10,15H,6-8H2/t10-/m1/s1 |
Clave InChI |
SBGAZJGIHIWTSU-SNVBAGLBSA-N |
SMILES isomérico |
C1[C@H](C(CN1CC2=CC=CC=C2)(F)F)O |
SMILES canónico |
C1C(C(CN1CC2=CC=CC=C2)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



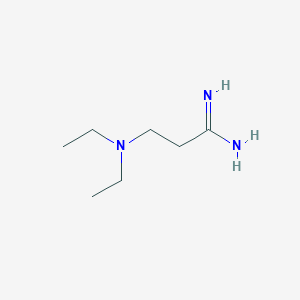
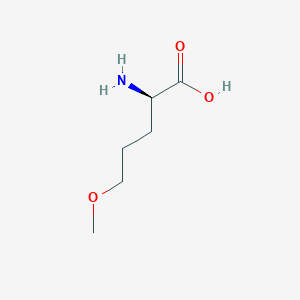
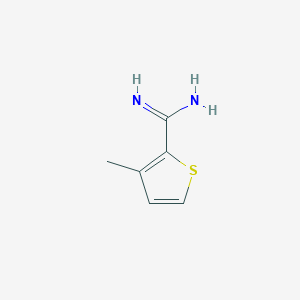
![1-methyl-1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]hydrazine](/img/structure/B12441632.png)
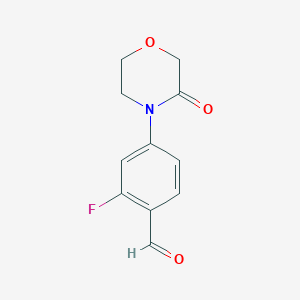
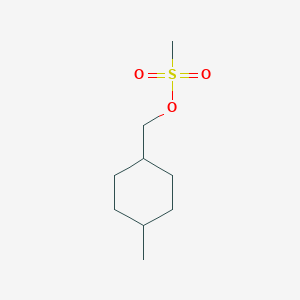
![2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazol-4-yl]prop-2-enoic Acid](/img/structure/B12441661.png)
